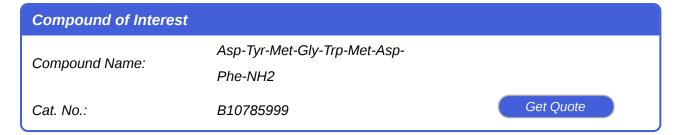


# A Comparative Analysis of CCK-8 and CCK-58 on Satiety

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the satiety-inducing effects of two endogenous forms of cholecystokinin (CCK), CCK-8 and CCK-58. The information presented is based on experimental data from peer-reviewed studies, offering a valuable resource for researchers in the fields of appetite regulation, metabolic disorders, and drug development.

## **Executive Summary**

Cholecystokinin is a key gut hormone involved in the short-term regulation of food intake. While the shorter form, CCK-8, has been extensively studied, recent evidence highlights the physiological significance and distinct actions of the longer form, CCK-58. Experimental data consistently demonstrates that while both peptides effectively reduce meal size, a phenomenon known as satiation, CCK-58 exhibits a more profound and sustained effect on the interval between meals, indicative of true satiety. This guide will delve into the quantitative differences in their effects, the experimental methodologies used to elicit these findings, and the underlying signaling pathways.

# **Quantitative Comparison of Satiety Effects**

The following tables summarize the key quantitative data from comparative studies on CCK-8 and CCK-58.



Parameter	CCK-8	CCK-58	Vehicle (Control)	Study Reference
First Meal Size Reduction (1.8 nmol/kg dose)	-49%	-44%	-	[1][2]
First Meal Size Reduction (0.9 nmol/kg dose)	-55%	-39%	-	[3]
Intermeal Interval (IMI) (1.8 nmol/kg dose)	Reduced by 41%	No significant change	-	[1][2]
Intermeal Interval (IMI) (various doses)	Compensatory shortening	Maintained or enhanced	-	
Satiety Ratio (IMI/Meal Size) (1.8 nmol/kg dose)	Increased by 80%	Increased by 160%	-	
Satiety Ratio (various doses)	No significant effect	Significantly increased	-	
Latency to First Meal (5.2 nmol/kg dose)	No significant effect at lower doses, increased at highest dose	Increased	-	
Locomotor Activity (1.8 nmol/kg dose)	Reduced by 31%	No significant effect	-	
Grooming Behavior (1.8 nmol/kg dose)	Increased by 59%	No significant effect	-	

#### Key Findings:



- Both CCK-8 and CCK-58 dose-dependently reduce food intake in the short term.
- CCK-58 demonstrates a superior effect on prolonging the intermeal interval, a key indicator of satiety, whereas CCK-8 can lead to a compensatory shortening of this interval.
- The satiety ratio, a measure of satiety efficiency, is significantly and more potently increased by CCK-58 compared to CCK-8.
- CCK-8 may influence other behaviors, such as locomotor activity and grooming, which are not observed with CCK-58 administration.

## **Experimental Protocols**

The findings presented in this guide are primarily based on studies utilizing rat models. The following is a generalized description of the experimental methodologies employed.

#### **Animal Models:**

- Species: Male Sprague-Dawley rats were commonly used.
- Housing and Diet: Animals were typically housed individually and had ad libitum access to food and water, unless otherwise specified for the experiment (e.g., food deprivation).

#### Peptide Administration:

- Peptides: Synthetic rat CCK-8 and CCK-58 were used.
- Route of Administration: Intraperitoneal (i.p.) injection was the standard route.
- Dosage: A range of doses were tested, typically from 0.45 to 5.2 nmol/kg, to establish doseresponse relationships.
- Vehicle: A saline solution, sometimes containing a small amount of bovine serum albumin (BSA) to prevent peptide adhesion, was used as the control.

Measurement of Food Intake and Satiety:



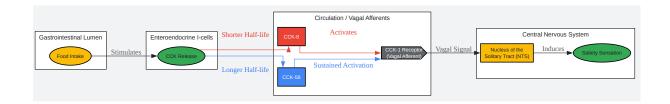
- Test Meals: Liquid diets (e.g., sweetened condensed milk) or solid standard rat chow were provided during the experimental period.
- Data Collection: Automated systems that continuously monitor food intake and meal patterns were often used. This allowed for the precise measurement of:
  - Meal Size: The amount of food consumed in a single eating bout.
  - Intermeal Interval (IMI): The time elapsed between the end of one meal and the beginning
    of the next.
  - Satiety Ratio: Calculated as the IMI divided by the size of the preceding meal (IMI/Meal Size).
- Behavioral Observation: In some studies, behaviors such as locomotion and grooming were manually observed and recorded to assess potential side effects.

## **Signaling Pathways and Mechanisms of Action**

The satiety-inducing effects of both CCK-8 and CCK-58 are primarily mediated through the activation of CCK-1 receptors (also known as CCK-A receptors) located on vagal afferent neurons. These neurons transmit signals from the gastrointestinal tract to the nucleus of the solitary tract (NTS) in the hindbrain, which plays a crucial role in processing satiety signals and terminating meals.

The differential effects of CCK-8 and CCK-58 on the duration of satiety are likely attributable to their distinct pharmacokinetic and pharmacodynamic properties. CCK-58 has a longer plasma half-life compared to CCK-8, leading to a more sustained activation of vagal afferent neurons.





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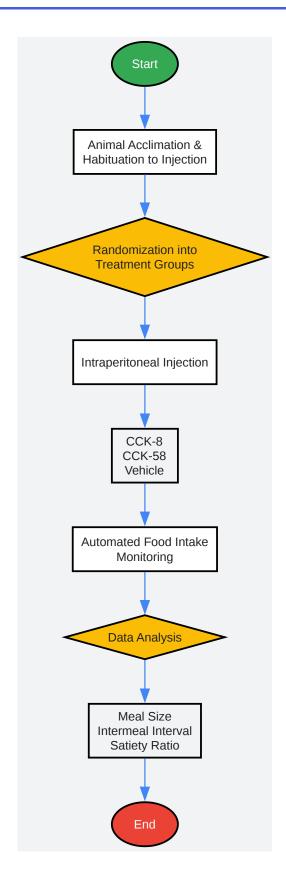
Caption: Signaling pathway of CCK-mediated satiety.

The diagram above illustrates the general pathway for CCK-induced satiety. Following food intake, CCK is released from I-cells in the small intestine. Both CCK-8 and CCK-58 bind to CCK-1 receptors on vagal afferent nerves. However, the longer half-life of CCK-58 leads to a more sustained signal to the NTS, resulting in a prolonged feeling of satiety.

## **Experimental Workflow**

The following diagram outlines a typical experimental workflow for comparing the effects of CCK-8 and CCK-58 on satiety.





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Caption: Experimental workflow for satiety studies.



### Conclusion

The available evidence strongly suggests that while both CCK-8 and CCK-58 are involved in satiation, CCK-58 is a more potent and physiologically relevant mediator of prolonged satiety. Its ability to reduce meal size without causing a compensatory increase in meal frequency makes it a more promising target for the development of novel anti-obesity therapeutics. Future research should continue to explore the distinct physiological roles of different CCK isoforms to better understand the complex regulation of food intake and energy balance.

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